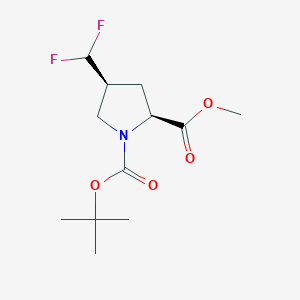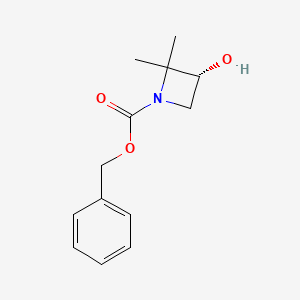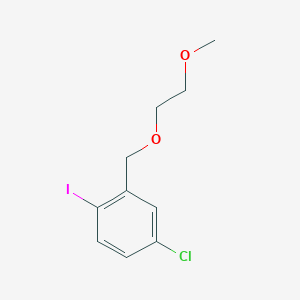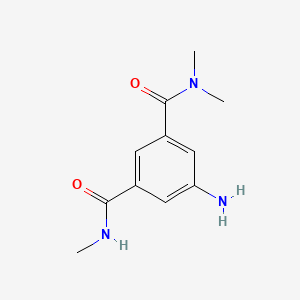
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a methyl group and a dimethoxyethyl group attached to a propan-1-amine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 4-methylpiperazine with 3-chloropropan-1-amine, followed by the introduction of the dimethoxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and moderate temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the reproducibility and quality of the compound.
化学反応の分析
Types of Reactions
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the propan-1-amine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine include:
- N-(2,2-dimethoxyethyl)-3-(4-ethylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-phenylpiperazin-1-yl)propan-1-amine
- N-(2,2-dimethoxyethyl)-3-(4-methylpiperidin-1-yl)propan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the dimethoxyethyl group and the methyl-substituted piperazine ring can influence its reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C12H27N3O2 |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
N-(2,2-dimethoxyethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H27N3O2/c1-14-7-9-15(10-8-14)6-4-5-13-11-12(16-2)17-3/h12-13H,4-11H2,1-3H3 |
InChIキー |
SZERIYJFWWHPJA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCNCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate](/img/structure/B13898837.png)
![Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13898844.png)

![Tert-butyl 4-[(cyclobutylamino)methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13898861.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);4-methoxy-2-(4-methoxypyridin-2-yl)pyridine;hexafluorophosphate](/img/structure/B13898873.png)



![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)




